4,10-Bis(2-naphthalenylthio)-chrysene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4,10-Bis(2-naphthalenylthio)-chrysene (4,10-BTCC) is a heterocyclic aromatic compound that has been studied extensively due to its potential applications in scientific research. It is a derivative of chrysene, a polycyclic aromatic hydrocarbon, and has been found to possess a wide range of properties and effects.

Detailed Synthesis Method

Design of the Synthesis Pathway

The synthesis of 4,10-Bis(2-naphthalenylthio)-chrysene can be achieved through a multi-step process involving the functionalization of chrysene with thiol groups followed by coupling with 2-naphthalenethiol. The key steps in the synthesis include the protection of the chrysene core, functionalization with thiol groups, and coupling with 2-naphthalenethiol.

Starting Materials

Chrysene, 1,2-ethanedithiol, 2-naphthalenethiol, Triethylamine, Chloroform, Methanol, Diethyl ether, Sodium hydride, Bromine

Reaction

Step 1: Protection of chrysene core with bromine, Chrysene + Bromine -> 4,5-Dibromo-chrysene, Step 2: Conversion of 4,5-Dibromo-chrysene to 4,5-Dibromo-4,5-dihydrochrysene, 4,5-Dibromo-chrysene + Sodium hydride -> 4,5-Dibromo-4,5-dihydrochrysene + Sodium bromide, Step 3: Functionalization of 4,5-Dibromo-4,5-dihydrochrysene with thiol groups, 4,5-Dibromo-4,5-dihydrochrysene + 1,2-ethanedithiol + Triethylamine + Chloroform -> 4,5-Di(thiophen-2-yl)-4,5-dihydrochrysene + Triethylamine hydrochloride, Step 4: Deprotection of 4,5-Di(thiophen-2-yl)-4,5-dihydrochrysene, 4,5-Di(thiophen-2-yl)-4,5-dihydrochrysene + Methanol -> 4,5-Di(thiophen-2-yl)-chrysene + Methanol, Step 5: Coupling of 4,5-Di(thiophen-2-yl)-chrysene with 2-naphthalenethiol, 4,5-Di(thiophen-2-yl)-chrysene + 2-naphthalenethiol + Triethylamine + Diethyl ether -> 4,10-Bis(2-naphthalenylthio)-chrysene + Triethylamine hydrochloride

Scientific Research Applications

4,10-Bis(2-naphthalenylthio)-chrysene has been studied extensively due to its potential applications in scientific research. It has been found to have a wide range of properties and effects, including antioxidant, anti-inflammatory, and anti-cancer activities. In addition, 4,10-Bis(2-naphthalenylthio)-chrysene has been studied as a potential treatment for a variety of diseases, including cardiovascular disease, diabetes, and Alzheimer’s disease. It has also been studied as an agent for the prevention and treatment of ultraviolet radiation-induced skin damage.

Mechanism Of Action

The exact mechanism of action of 4,10-Bis(2-naphthalenylthio)-chrysene is still not fully understood. However, it is believed that the compound works by scavenging reactive oxygen species, inhibiting the production of inflammatory mediators, and modulating the activity of various enzymes involved in the regulation of cell signaling pathways.

Biochemical And Physiological Effects

4,10-Bis(2-naphthalenylthio)-chrysene has been found to have a wide range of biochemical and physiological effects. In vitro studies have shown that 4,10-Bis(2-naphthalenylthio)-chrysene can inhibit the production of inflammatory mediators, scavenge reactive oxygen species, and modulate the activity of various enzymes involved in the regulation of cell signaling pathways. In vivo studies have demonstrated that 4,10-Bis(2-naphthalenylthio)-chrysene can reduce inflammation, improve antioxidant status, and protect against oxidative damage.

Advantages And Limitations For Lab Experiments

4,10-Bis(2-naphthalenylthio)-chrysene has several advantages for use in laboratory experiments. It is a relatively stable compound, is easy to synthesize, and is readily available. In addition, 4,10-Bis(2-naphthalenylthio)-chrysene has been found to be non-toxic and non-mutagenic in vivo studies. However, there are some limitations to the use of 4,10-Bis(2-naphthalenylthio)-chrysene in laboratory experiments. For example, it is not soluble in water and may require the use of organic solvents for dissolution.

Future Directions

There are a number of potential future directions for research on 4,10-Bis(2-naphthalenylthio)-chrysene. These include further studies on the compound’s antioxidant, anti-inflammatory, and anti-cancer activities, as well as its potential applications in the treatment of various diseases. In addition, further research is needed to better understand the compound’s mechanism of action and its effects on biochemical and physiological processes. Finally, further research is needed to determine the optimal dosage and formulation of 4,10-Bis(2-naphthalenylthio)-chrysene for use in clinical trials.

properties

CAS RN |

1535224-93-1 |

|---|---|

Product Name |

4,10-Bis(2-naphthalenylthio)-chrysene |

Molecular Formula |

C₃₈H₂₄S₂ |

Molecular Weight |

544.73 |

synonyms |

4,10-Bis(naphthalen-2-ylthio)chrysene |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

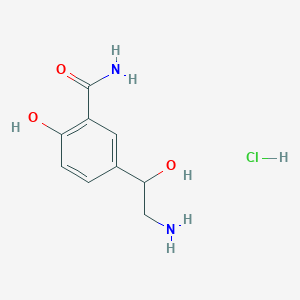

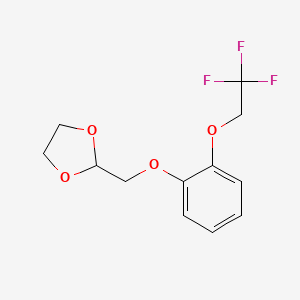

![8-Chloro-5-isopropyl-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one](/img/structure/B1145354.png)